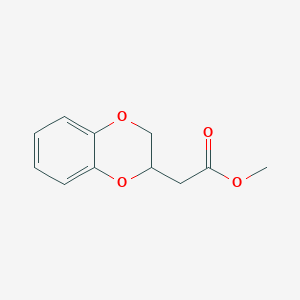











|
REACTION_CXSMILES
|
C[O:2][C:3]([CH2:5][CH:6]1[O:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[O:8][CH2:7]1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1.C(OCC)C>[OH:2][CH2:3][CH2:5][CH:6]1[O:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[O:8][CH2:7]1 |f:1.2.3.4.5.6,8.9|
|


|
Name
|
|
|
Quantity
|
15.61 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)CC1COC2=C(O1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
2.85 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
2.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
8.55 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
At room temperature and while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred for a further 2 hours at room temperature
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered off with suction
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated by evaporation in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The oily residue is dissolved in diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The solution is washed thoroughly with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCC1COC2=C(O1)C=CC=C2
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.37 g | |
| YIELD: PERCENTYIELD | 91.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |